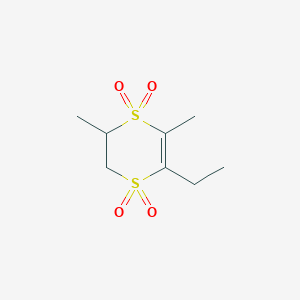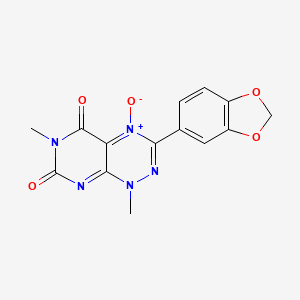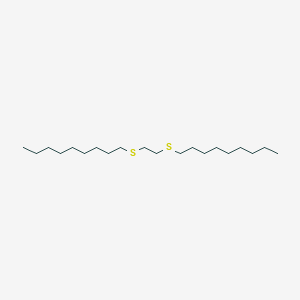
1-(2-Nonylsulfanylethylsulfanyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nonylsulfanylethylsulfanyl)nonane is an organic compound characterized by its unique structure, which includes two nonyl groups connected by a sulfanyl-ethyl-sulfanyl linkage
Méthodes De Préparation
The synthesis of 1-(2-Nonylsulfanylethylsulfanyl)nonane typically involves the use of organosulfur chemistry. One common method includes the reaction of nonyl mercaptan with 1,2-dibromoethane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Nonylsulfanylethylsulfanyl)nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the sulfide form.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Nonylsulfanylethylsulfanyl)nonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organosulfur chemistry and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism by which 1-(2-Nonylsulfanylethylsulfanyl)nonane exerts its effects involves interactions with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s hydrophobic nonyl chains allow it to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
1-(2-Nonylsulfanylethylsulfanyl)nonane can be compared to other similar compounds such as:
1-(2-Octylsulfanylethylsulfanyl)octane: Similar structure but with octyl groups instead of nonyl groups.
1-(2-Decylsulfanylethylsulfanyl)decane: Similar structure but with decyl groups.
Uniqueness: The unique combination of nonyl groups and sulfanyl linkages in this compound provides distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it valuable for specialized applications.
Propriétés
Numéro CAS |
60810-42-6 |
|---|---|
Formule moléculaire |
C20H42S2 |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
1-(2-nonylsulfanylethylsulfanyl)nonane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-21-19-20-22-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
HTSWDJSFTQEJQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSCCSCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
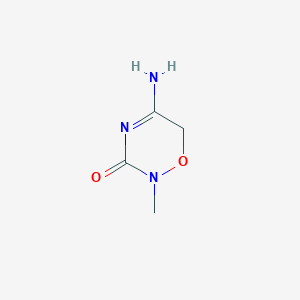

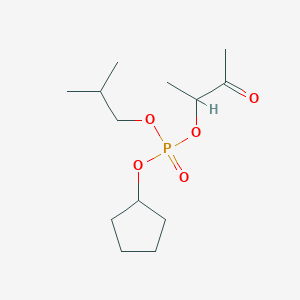
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
